Dimethyl carbate

Description

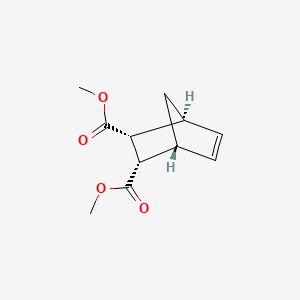

Structure

2D Structure

3D Structure

Properties

CAS No. |

39589-98-5 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

InChI |

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |

InChI Key |

VGQLNJWOULYVFV-SPJNRGJMSA-N |

SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |

Canonical SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

Other CAS No. |

39589-98-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Carbate via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl carbate, an effective insect repellent. The synthesis is a two-step process initiated by a Diels-Alder cycloaddition, a cornerstone of modern organic synthesis, followed by an esterification reaction. This document details the reaction mechanisms, experimental protocols, and relevant quantitative data to support research and development in this area.

Overview of the Synthetic Pathway

The synthesis of this compound, chemically known as dimethyl cis-5-norbornene-2,3-dicarboxylate, proceeds in two primary stages[1]:

-

Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene (B3395910) (the diene) and maleic anhydride (B1165640) (the dienophile) to form the intermediate, cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This reaction is highly stereoselective, predominantly forming the endo isomer.[2]

-

Esterification: The subsequent ring-opening esterification of the anhydride intermediate with methanol (B129727) to yield the final product, this compound.

The overall reaction scheme is presented below:

Experimental Protocols

Step 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

This procedure is adapted from established laboratory protocols for the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride.[1][2][3][4]

Materials:

-

Maleic anhydride (98.06 g/mol )

-

Cyclopentadiene (freshly cracked from dicyclopentadiene) (66.10 g/mol )

-

Ethyl acetate (B1210297)

-

Hexane (B92381) or petroleum ether

Procedure:

-

In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.

-

Add 8 mL of hexane or petroleum ether to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add 2.0 mL of freshly prepared cyclopentadiene to the cooled maleic anhydride solution while swirling the flask. The reaction is exothermic, and a white precipitate will form.[3]

-

Allow the flask to stand at room temperature for approximately 15 minutes to complete the crystallization.[3]

-

To recrystallize, heat the flask on a hot plate until the solid redissolves. Then, allow it to cool slowly to room temperature to form well-defined crystals.[1]

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

-

Air dry the crystals and determine the yield and melting point. The expected melting point of cis-5-norbornene-endo-2,3-dicarboxylic anhydride is 164-165 °C.[5]

Step 2: Esterification of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

This protocol is based on general methods for the esterification of cyclic anhydrides.[1][6]

Materials:

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (from Step 1) (164.16 g/mol )

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, as catalyst)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a 50-mL round-bottom flask, dissolve 1.0 g of the anhydride product from Step 1 in 15 mL of anhydrous methanol.

-

Carefully add a few drops of concentrated sulfuric acid to the solution as a catalyst.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of diethyl ether.

-

Extract the aqueous layer with two additional 10 mL portions of diethyl ether.

-

Combine the organic layers and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Data Presentation

Reactant and Product Summary

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Cyclopentadiene | C₅H₆ | 66.10 | Diene |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | Dienophile |

| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C₉H₈O₃ | 164.16 | Intermediate |

| Methanol | CH₄O | 32.04 | Reagent |

| This compound | C₁₁H₁₄O₄ | 210.23 | Product |

Physical and Spectroscopic Data of this compound

| Property | Value |

| IUPAC Name | dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate[7] |

| Synonyms | Dimethyl cis-5-norbornene-2,3-dicarboxylate, Dimalone[1][7] |

| CAS Number | 39589-98-5[1] |

| Molecular Weight | 210.23 g/mol [1][7] |

| Appearance | Viscous, syrupy liquid; can be crystalline when very pure[1] |

| Melting Point | 38 °C (for pure crystals)[1] |

| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg[1] |

| Density | 1.164 g/cm³ at 21 °C[1] |

| Refractive Index (n_D²⁰) | 1.4852[1] |

| Solubility | Practically insoluble in water; soluble in common organic solvents[1] |

| ¹³C NMR Spectra | Available through spectral databases.[7] |

| ¹H NMR Spectra | Available through spectral databases. |

Expected Yields

The Diels-Alder reaction of cyclopentadiene and maleic anhydride is known to proceed in high yield, often exceeding 80-90% under laboratory conditions. The subsequent esterification reaction yield can vary depending on the conditions but is typically in the range of 70-85%.

Visualizations

Diels-Alder Reaction Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction where the diene and dienophile react in a single step through a cyclic transition state. The endo product is kinetically favored due to secondary orbital interactions.

Experimental Workflow

The following diagram illustrates the major steps in the synthesis and purification of this compound.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. unwisdom.org [unwisdom.org]

- 4. The Diels-Alder Reaction [cs.gordon.edu]

- 5. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Dimethyl Carbate: A Technical Guide to its Putative Action as an Insect Repellent

For Immediate Release

[CITY, State] – [Date] – While the insect repellent N,N-diethyl-meta-toluamide (DEET) has been the subject of extensive research, the precise molecular mechanisms underpinning the repellent effects of other compounds, such as dimethyl carbate, remain less understood. This technical guide synthesizes the available, albeit limited, scientific information and provides a plausible mechanistic framework for this compound's function as an insect repellent, drawing inferences from its chemical class and the broader understanding of insect neurobiology and chemosensation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of insect-vector interactions and the development of novel repellent technologies.

Executive Summary

This compound, a carbamate (B1207046) ester, has been utilized as an insect repellent, often in combination with other active ingredients. Despite its use, a detailed understanding of its specific molecular targets and mode of action is not well-documented in publicly available literature. Based on its chemical structure and the known mechanisms of other carbamates, it is hypothesized that this compound's primary mode of action involves the inhibition of acetylcholinesterase (AChE) in the insect nervous system. This guide explores this proposed mechanism, along with potential secondary interactions with chemosensory receptors, and outlines relevant experimental protocols for future investigation.

Proposed Primary Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate compounds are well-established inhibitors of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of both insects and vertebrates.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic clefts, a process essential for terminating nerve impulses.

The proposed mechanism for this compound is as follows:

-

Binding to AChE: this compound, like other carbamates, is thought to bind to the active site of AChE.

-

Carbamoylation: This binding leads to the carbamoylation of a serine residue within the enzyme's active site.

-

Enzyme Inactivation: The carbamoylated enzyme is temporarily inactivated and unable to hydrolyze acetylcholine.

-

Accumulation of Acetylcholine: The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.

-

Hyperexcitation: This excess acetylcholine results in the continuous stimulation of postsynaptic receptors, leading to hyperexcitation of the nervous system.[3]

This hyperexcitation can manifest as uncoordinated movements, paralysis, and ultimately, in the context of insecticides, death. As a repellent, sub-lethal exposure to this compound may induce aversive behaviors by causing neurological distress upon contact or proximity to the treated surface. The inhibition of AChE by carbamates is typically reversible, which may contribute to its repellent rather than insecticidal properties at typical repellent concentrations.[4][5]

Potential Secondary Mechanisms: Chemosensory Disruption

While AChE inhibition is a strong candidate for the primary mechanism, it is also plausible that this compound interacts with insect chemosensory systems, namely olfactory (smell) and gustatory (taste) receptors. Many insect repellents, including DEET, are known to act on these sensory pathways.[6]

Olfactory System

Insect olfactory receptor neurons (ORNs) are responsible for detecting volatile chemical cues. Repellents can act on ORNs in several ways:

-

Activation of Repellent-Sensing ORNs: The compound may directly activate ORNs that are tuned to aversive odors, triggering an avoidance response.

-

Inhibition of Attractant-Sensing ORNs: The compound could block the activity of ORNs that detect host attractants, effectively "masking" the host from the insect.

-

Allosteric Modulation: The repellent might bind to an allosteric site on an olfactory receptor, changing its conformation and altering its response to other odorants.

Gustatory System

Contact with a treated surface allows for the involvement of the gustatory system. Gustatory receptor neurons (GRNs) on the insect's tarsi (feet) and mouthparts detect non-volatile chemicals. This compound could activate GRNs that perceive bitter or otherwise unpleasant tastes, leading to the insect leaving the surface.[6]

It is important to note that direct evidence for this compound's interaction with specific insect olfactory or gustatory receptors is currently lacking in the scientific literature.

Synergistic Potential

Research on DEET has shown that it can potentiate the effects of carbamate insecticides through interactions with muscarinic acetylcholine receptors (mAChRs).[7][8] This suggests that this compound, as a carbamate, could potentially have synergistic effects when combined with other repellents or insecticides that act on the cholinergic system. Such interactions could lead to enhanced repellency or toxicity.

Quantitative Data

Quantitative data on the efficacy of this compound is sparse and often found in the context of older, multi-component repellent formulations. The following table summarizes the limited available data.

| Parameter | Insect Species | Concentration/Dose | Result | Citation |

| Protection Time | Anopheline mosquito | M-2020 formulation (including this compound) | ~2 hours | [1] |

| Protection Time | Ticks and Chiggers | M-2020 formulation (including this compound) | ~4 hours | [1] |

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of focused experiments are required. The following protocols are standard in the field of insect repellent research.

Electrophysiology

Electrophysiological techniques can directly measure the response of insect sensory neurons to chemical stimuli.

-

Single Sensillum Recording (SSR): This technique involves inserting a recording electrode into a single olfactory or gustatory sensillum on an insect's antenna, palp, or leg to measure the firing rate of the associated neurons in response to this compound.

-

Electroantennography (EAG) / Electropalpography (EPG): These methods measure the overall electrical response of the entire antenna or maxillary palp to a volatile stimulus, providing a broader picture of olfactory activation.

-

Patch-Clamp Electrophysiology: This can be used on isolated insect neurons to study the effects of this compound on specific ion channels and receptors, including AChRs and mAChRs.[3]

Behavioral Assays

Behavioral assays are crucial for linking neuronal activity to a whole-organism response.

-

Arm-in-Cage Assay: A standard method for testing topical repellents, where a treated arm is inserted into a cage of mosquitoes, and the time to the first bite is recorded.

-

Y-Tube Olfactometer: This apparatus allows researchers to test an insect's preference for one of two air streams, one containing a repellent and the other a control.

-

Contact Irritancy Assay: This assay measures the escape response of insects from a surface treated with a chemical.

Molecular Modeling

-

Molecular Docking: Computational docking studies can predict the binding affinity and orientation of this compound within the active site of insect AChE or the binding pockets of olfactory and gustatory receptors. This can help to identify key interacting residues and support the proposed mechanisms.

Conclusion and Future Directions

The mechanism of action of this compound as an insect repellent is likely multifaceted, with a primary role for acetylcholinesterase inhibition, a well-established mode of action for carbamate compounds. Secondary interactions with olfactory and gustatory receptors may also contribute to its repellent properties. However, there is a clear and significant gap in the scientific literature regarding direct experimental evidence for these mechanisms.

Future research should focus on:

-

Directly assessing the inhibitory activity of this compound on insect AChE.

-

Conducting electrophysiological studies to determine if this compound activates or inhibits specific olfactory and gustatory neurons in key vector species.

-

Performing behavioral assays with insects that have genetically modified chemosensory receptors to identify specific molecular targets.

-

Utilizing molecular docking simulations to model the interaction of this compound with insect AChE and chemosensory receptors.

A thorough investigation into these areas will not only elucidate the specific mechanism of this particular repellent but also contribute to the broader understanding of insect chemosensation and the rational design of new and improved insect repellent technologies.

References

- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of spatial repellent, contact irritant, and toxicant chemical actions of standard vector control compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. ivcc.com [ivcc.com]

An In-depth Technical Guide to Dimethyl Carbate

IUPAC Name: dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate[1][2]

This technical guide provides a comprehensive overview of Dimethyl carbate, an active ingredient primarily used as an insect repellent. The document details its chemical properties, synthesis, toxicological data, and known applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a dicarboxylic acid ester.[3] The compound is a viscous, syrupy liquid in its usual form but can exist as crystals when highly purified.[4] It is practically insoluble in water but soluble in common organic solvents, with a solubility of approximately 6% in kerosene (B1165875) and mineral oils.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [3][4] |

| Molar Mass | 210.23 g/mol | [3][4] |

| Melting Point | 38 °C (when very pure) | [2][4] |

| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg; 115 °C at 1.5 mmHg | [4] |

| Density | 1.164 g/cm³ (at 21 °C relative to water at 4 °C); 1.4852 g/cm³ | [2][4] |

| Refractive Index | 1.4852 (at 20 °C) | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of a conjugated diene (cyclopentadiene) and a dienophile (dimethyl maleate).[1][2] An alternative pathway involves the Diels-Alder condensation of cyclopentadiene (B3395910) with maleic anhydride (B1165640), followed by esterification of the resulting anhydride to yield this compound.[4]

A general procedure for a Diels-Alder reaction involving cyclopentadiene is as follows. Note that specific reaction conditions for the synthesis of this compound may vary.

-

Preparation of Cyclopentadiene: Cyclopentadiene is typically obtained by the thermal cracking of its dimer, dicyclopentadiene. This is done by heating the dimer, which retro-Diels-Alder reaction to yield the monomer. The freshly distilled cyclopentadiene must be used immediately as it readily dimerizes back at room temperature.

-

Reaction Setup: The dienophile, dimethyl maleate, is dissolved in a suitable solvent (e.g., toluene, ethyl acetate) in a reaction flask.[5] The flask is often cooled in an ice bath.

-

Addition of Diene: Freshly distilled cyclopentadiene is added portion-wise to the solution of dimethyl maleate.

-

Reaction: The reaction is often exothermic.[6] The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can then be purified by methods such as crystallization or column chromatography to obtain pure this compound.

Caption: Synthesis of this compound.

Toxicological Data

Toxicological studies have been conducted to determine the acute toxicity of this compound. The median lethal dose (LD50) has been established for oral and dermal routes in animal models. Caution is advised as it can cause central nervous system excitation followed by depression.[4]

| Test | Species | Route | LD50 | Reference |

| Acute Toxicity | Mouse | Oral | 1.4 ml/kg | [4] |

| Acute Toxicity | Rat | Oral | 1.0 ml/kg | [4] |

| Acute Toxicity | Rat | Dermal | 10.0 ml/kg | [4] |

Application as an Insect Repellent

This compound is primarily used as an insect repellent.[1][3][4] It is effective against various insects, although detailed quantitative efficacy data against specific species is not extensively available in the provided search results.

The precise mechanism of action for this compound as an insect repellent is not well-documented in the provided search results. However, the general mechanism for insect repellents involves interaction with the insect's olfactory system to disrupt the host-seeking behavior. Some repellents are known to act on specific odorant receptors (ORs) or other chemoreceptors.[7]

There is some indication that carbamates, as a class of compounds, may have their effects potentiated by other repellents like DEET through interactions with insect muscarinic acetylcholine (B1216132) receptors (mAChRs).[8][9] This potentiation can increase the anticholinesterase activity of the carbamate.[8][9] However, it is important to note that this information is for carbamates in general and not specifically for this compound.

References

- 1. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. youtube.com [youtube.com]

- 6. atc.io [atc.io]

- 7. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl Carbate: A Technical Guide for Research and Development

CAS Registry Number: 39589-98-5

This technical guide provides an in-depth overview of dimethyl carbate, an active ingredient in insect repellents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, toxicological profile, mechanism of action, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

This compound, systematically named dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a synthetic compound known for its insect repellent properties.[1] Its synthesis is typically achieved through a Diels-Alder reaction between dimethyl maleate (B1232345) and cyclopentadiene.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 39589-98-5 | [3] |

| Molecular Formula | C₁₁H₁₄O₄ | [3] |

| Molecular Weight | 210.23 g/mol | [3] |

| Appearance | Viscous, syrupy liquid; crystals when very pure | [3] |

| Melting Point | 38 °C (when very pure) | [3] |

| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg; 115 °C at 1.5 mmHg | [3] |

| Density | 1.164 g/cm³ at 21 °C | [3] |

| Refractive Index | 1.4852 at 20 °C | [3] |

| Solubility | Practically insoluble in water. Soluble in common organic solvents. Approximately 6% solubility in kerosene (B1165875) and mineral oils. | [3] |

Toxicological Profile

The toxicological profile of this compound has been evaluated through various studies. The primary endpoints of acute toxicity are summarized below. It is noted to potentially cause central nervous system excitation followed by depression.[3]

Table 2: Acute Toxicity of this compound

| Test Organism | Route of Administration | LD₅₀ (ml/kg) | Reference |

| Mice | Oral | 1.4 | [3] |

| Rats | Oral | 1.0 | [3] |

| Rats | Dermal | 10.0 | [3] |

Mechanism of Action: Insect Repellency

The proposed mechanism of action for this compound as an insect repellent involves the disruption of the insect's olfactory system. It is believed to act on olfactory receptors, masking the chemical cues that attract insects to a host, such as lactic acid and carbon dioxide.[4] The bicyclic structure of the molecule contributes to its volatility, allowing it to exert its repellent effect in the vapor phase.[4]

References

- 1. Quantitative Structure-activity Relationship Modeling of Mosquito Repellents Using Calculated Descriptors [hrcak.srce.hr]

- 2. Structure–Activity Relationship (SAR) Modeling of Mosquito Repellents: Deciphering the Importance of the 1-Octanol/Water Partition Coefficient on the Prediction Results | Semantic Scholar [semanticscholar.org]

- 3. jove.com [jove.com]

- 4. Quantitative structure-activity relationship study of amide mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of Dimethyl carbate

An In-depth Technical Guide to Dimethyl Carbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a notable insect repellent, is a bicyclic organic compound synthesized via a Diels-Alder reaction. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram illustrating the synthetic process. The information is intended for researchers and professionals in chemistry and drug development, offering a foundational understanding of this compound.

Chemical and Physical Properties

This compound is characterized by the following properties. The quantitative data is summarized in Table 1 for ease of reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄[1][2] |

| Molecular Weight | 210.23 g/mol [1][2] |

| CAS Number | 39589-98-5 |

| Appearance | Liquid[2] |

| Elemental Analysis | C: 62.85%, H: 6.71%, O: 30.44%[2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, the reaction involves cyclopentadiene (B3395910) and dimethyl maleate (B1232345).[1][3]

Experimental Protocol: Diels-Alder Reaction

This protocol describes the synthesis of this compound from cyclopentadiene and dimethyl maleate.

Materials:

-

Dimethyl maleate

-

Ethyl acetate

-

Hexane

-

Fractional distillation apparatus

-

Reaction flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and gently heat the dicyclopentadiene. The cyclopentadiene monomer will distill off. Note: Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature over time, so it should be used promptly after preparation.

-

Reaction Setup: In a clean, dry reaction flask, dissolve dimethyl maleate in ethyl acetate.

-

Initiation of Reaction: Cool the dimethyl maleate solution in an ice bath. Slowly add the freshly distilled cyclopentadiene to the cooled solution while stirring.

-

Reaction Progression: The reaction is exothermic. Maintain the temperature of the reaction mixture with the ice bath. Continue stirring for several minutes to ensure the reaction goes to completion.

-

Product Isolation: Once the reaction is complete, the product, this compound, can be isolated. As it is a liquid, purification may be achieved through techniques such as column chromatography or vacuum distillation to remove any unreacted starting materials or byproducts.

Logical Workflow and Diagrams

While the specific signaling pathways for this compound's insect repellent activity are not extensively documented in publicly available literature, the synthesis process can be represented as a logical workflow.

Caption: Synthesis workflow for this compound via Diels-Alder reaction.

Concluding Remarks

This technical guide provides essential information regarding the molecular formula, weight, and a plausible synthesis protocol for this compound. The provided workflow diagram illustrates the key steps in its preparation. Further research into the specific biochemical and physiological mechanisms of its insect repellent properties would be a valuable contribution to the field.

References

The Genesis of a Repellent: A Technical History of Dimethyl Carbate

A pivotal yet often overlooked component in the arsenal (B13267) of insect repellents, Dimethyl carbate, emerged from an extensive wartime research initiative. Its discovery and development in the 1940s by the United States Department of Agriculture (USDA) laid foundational work for modern repellent technology. This technical guide delves into the history, experimental evaluation, and the underlying scientific principles of this compound as an insect repellent.

Discovery and Historical Context

The impetus for the development of synthetic insect repellents like this compound was the urgent need to protect Allied troops from vector-borne diseases during World War II. The USDA's Bureau of Entomology and Plant Quarantine established a dedicated research program at their laboratory in Orlando, Florida, to screen thousands of chemical compounds for their repellent properties against mosquitoes and other biting insects.[1]

Between 1942 and 1947, this intensive screening program evaluated over 7,000 different chemical compounds. Among these, this compound (cis-3,6-endo-methylene-Δ4-tetrahydrophthalic acid dimethyl ester) was identified as a promising candidate. Its synthesis is achieved through a Diels-Alder reaction of dimethyl maleate (B1232345) and cyclopentadiene.

This compound was a key component of the M-2020 formulation, a multi-chemical repellent developed by the USDA for military use. This mixture also contained dimethyl phthalate (B1215562) and Indalone.[2] The development of standardized testing methodologies during this period was crucial for comparing the efficacy of these new repellents.[3]

Quantitative Efficacy Data

The following table summarizes the general findings on the performance of this compound in comparison to other repellents of that era. The exact protection times varied depending on the insect species, concentration of the repellent, and the experimental conditions.

| Repellent Compound | Target Insect(s) | Typical Protection Time (Hours) | Notes |

| This compound | Mosquitoes (e.g., Aedes aegypti) | 2 - 4 | Often used in combination with other repellents. |

| Dimethyl phthalate | Mosquitoes, Ticks | 2 - 4 | A common standard for comparison in early studies. |

| Indalone | Mosquitoes, Ticks | 2 - 4 | Another component of the M-2020 military formulation. |

| Rutgers 612 (2-ethyl-1,3-hexanediol) | Mosquitoes | 2 - 5 | Considered a highly effective repellent during that period. |

Experimental Protocols

The evaluation of this compound and other repellents at the Orlando laboratory followed meticulously designed protocols to ensure reliable and comparable results. These methods laid the groundwork for modern repellent testing guidelines.

Laboratory Screening: Arm-in-Cage Tests

The primary laboratory method for assessing repellent efficacy was the "arm-in-cage" test. This protocol involved human subjects and live, host-seeking insects in a controlled environment.

Methodology:

-

Subject Preparation: A measured amount of the repellent, such as this compound, was applied evenly to a defined area on a human subject's forearm. A control arm, either untreated or treated with a solvent, was also used.

-

Exposure: The treated forearm was inserted into a cage containing a known number of laboratory-reared, non-blood-fed female mosquitoes (commonly Aedes aegypti).

-

Observation: The time until the first confirmed bite was recorded. This duration was defined as the "protection time."

-

Data Analysis: The protection times of different compounds and concentrations were compared to determine their relative efficacy.

The following diagram illustrates the general workflow of the arm-in-cage experimental protocol.

Arm-in-Cage Experimental Workflow

Field Testing

To validate laboratory findings under real-world conditions, field tests were conducted in areas with high populations of wild mosquitoes.

Methodology:

-

Site Selection: Test sites were chosen based on the prevalence of target mosquito species.

-

Subject Application: Human subjects applied the repellent formulations to their exposed skin.

-

Exposure: Subjects were positioned in the test area, and the number of mosquito landings and bites were recorded over a set period.

-

Efficacy Calculation: The percentage of protection was calculated by comparing the number of bites on treated subjects to that on untreated control subjects.

Mechanism of Action: A Sensory Perspective

While this compound belongs to the carbamate (B1207046) class of chemicals, its primary mode of action as a repellent is not through the insecticidal mechanism of acetylcholinesterase inhibition, which is characteristic of many carbamate insecticides.[10][11] Instead, the repellent effect is believed to be mediated through the insect's sensory systems, primarily olfaction (sense of smell) and gustation (sense of taste).

Modern research into insect repellents suggests several potential mechanisms by which these compounds deter insects:[1][2][12][13][14][15][16][17]

-

Olfactory Receptor (OR) Modulation: Repellents may interact with olfactory receptors on the insect's antennae and maxillary palps. This interaction can manifest in several ways:

-

Activation of Aversive Neurons: The repellent molecule may bind to and activate olfactory sensory neurons that are hard-wired to elicit an avoidance behavior.

-

Inhibition of Attractant Receptors: The repellent could block the receptors that normally detect host cues like carbon dioxide and lactic acid, effectively making the host "invisible" to the insect.

-

Sensory "Jamming": The repellent might activate a wide range of olfactory receptors, creating a sensory overload that confuses the insect and disrupts its host-seeking behavior.

-

-

Gustatory Receptor (GR) Activation: Upon contact, repellents can activate gustatory receptors on the insect's legs and mouthparts. If these receptors are linked to the perception of bitterness or toxicity, it will trigger an immediate avoidance response.

The following diagram illustrates the potential signaling pathways involved in the repellent action of a compound like this compound.

Hypothesized Sensory Pathways for Repellent Action

While the precise molecular targets of this compound within the insect sensory system have not been extensively studied with modern techniques, the foundational work from the 1940s unequivocally established its efficacy as a repellent and paved the way for the development of subsequent generations of insect protective measures.

References

- 1. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Results of screening tests with materials evaluated as insecticides, miticides and repellents at the Orlando, Fla., laboratory : April 1942 to April 1947., by United States. Bureau of Entomology and Plant Quarantine | The Online Books Page [onlinebooks.library.upenn.edu]

- 7. Results of screening tests with materials evaluated as insecticides, miticides and repellents at the Orlando, Fla., laboratory : April 1942 to April 1947 : United States.: Bureau of Entomology and Plant Quarantine : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 8. UF Digital Collections [ufdc.ufl.edu]

- 9. UF Digital Collections [ufdc.ufl.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Gustatory Receptors Required for Avoiding the Insecticide l-Canavanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Avoiding DEET through insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure of an insect gustatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Unveiling the Early Toxicological Profile of Dimethyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early toxicological studies of Dimethyl Carbonate (DMC), a widely used industrial solvent and methylating agent. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering a consolidated look at the initial safety assessments of this compound. This guide summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows from pivotal early studies.

Acute Toxicity

Early studies consistently characterized Dimethyl Carbonate as having low acute toxicity across oral, dermal, and inhalation routes of exposure.[1][2]

Quantitative Acute Toxicity Data

The following table summarizes the acute toxicity data from early animal studies.

| Test Type | Species | Route | LD50/LC50 | Source |

| Acute Oral Toxicity | Rat | Oral | 12,900 mg/kg | [3][4][5] |

| Acute Oral Toxicity | Mouse | Oral | 6,000 mg/kg | [3][4][5] |

| Acute Dermal Toxicity | Rabbit | Dermal | > 2,000 mg/kg | [6][7] |

| Acute Inhalation Toxicity | Rat | Inhalation | > 38,000 ppm (4-hour exposure) | [4][8] |

Repeated-Dose Toxicity

A key early study evaluated the effects of repeated inhalation exposure to Dimethyl Carbonate in rats.

28-Day Repeated-Dose Inhalation Study in Rats

This study aimed to assess the toxicity of DMC following repeated inhalation exposure.

-

Test Substance: Dimethyl Carbonate (DMC)

-

Species and Strain: F344 rats.[4]

-

Number of Animals: 5 males and 5 females per group.[4]

-

Exposure Concentrations: 0 (control), 600, 1600, and 5000 ppm.[3][4][9]

-

Exposure Duration: 6 hours per day, 5 days a week, for 4 weeks.[3][4][9]

-

Observations: General signs of toxicity, body weight, and food consumption were monitored throughout the study.[3][4][9][10] At the end of the exposure period, hematological and blood biochemical tests were conducted, and a necropsy with histopathological examination was performed.[3][4][9]

-

No significant effects on general signs, body weight, food consumption, or organ weights were observed.[3][4][9]

-

Increases in AST, ALP, APTT, and PT levels were noted, suggesting the liver as a potential target organ.[3][10]

-

The No Observed Effect Concentration (NOEC) was determined to be less than 600 ppm, as some effects were observed at the lowest dose but were not considered adverse.[3][10]

28-Day Inhalation Toxicity Study Workflow

Developmental Toxicity

An early inhalation study in mice was conducted to evaluate the developmental toxicity potential of Dimethyl Carbonate.

Inhalation Developmental Toxicity Study in Mice

This study, conducted by Exxon Corporation, assessed the effects of DMC on pregnant mice and their offspring.[1][5]

-

Test Substance: Dimethyl Carbonate (DMC)

-

Species and Strain: CD-1 mice.[5]

-

Number of Animals: Mated female mice.

-

Exposure Concentrations: 0 (control), 300, 1000, and 3000 ppm.[5]

-

Exposure Duration: 6 hours per day from gestation days 6 through 15.[1][5]

-

Maternal Examinations: Dams were observed for clinical signs of toxicity and body weight changes.

-

Fetal Examinations: Fetuses were examined for external, visceral, and skeletal abnormalities, as well as effects on body weight.[1][11]

-

At 3000 ppm, maternal and fetal body weights were reduced.[1][5]

-

An increase in the number of growth-stunted and malformed fetuses was observed at 3000 ppm.[1][5]

-

The No Observed Adverse Effect Level (NOAEL) for both maternal and developmental toxicity was established at 1000 ppm.[1][5]

Developmental Toxicity Study Workflow

Skin and Eye Irritation

Early studies indicated that Dimethyl Carbonate is not a skin irritant and is only slightly irritating to the eyes.[2][4]

Experimental Protocols

Standard Draize tests were likely employed for these early assessments.

-

Skin Irritation (Draize Test):

-

Species: Albino rabbits.

-

Procedure: A small amount of the test substance is applied to a shaved area of the skin, which may be intact or abraded.[4] The site is then covered with a patch. Observations for erythema (redness) and edema (swelling) are made at specified intervals (e.g., 24, 48, and 72 hours) and scored.[9]

-

-

Eye Irritation (Draize Test):

Mutagenicity

Early genotoxicity studies on Dimethyl Carbonate were negative.

Quantitative Mutagenicity Data

| Test Type | Test System | Result | Source |

| Ames Test | Salmonella typhimurium | Negative | [3][5] |

| Comet Assay | L-929 mouse fibroblasts | Negative | [3][5][12] |

Experimental Protocols

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Principle: This test uses various strains of Salmonella typhimurium that are mutated to require histidine for growth.[13][14] The bacteria are exposed to the test substance, and the number of colonies that revert to a state of not needing histidine is counted.[13][14] A significant increase in the number of revertant colonies indicates mutagenic potential.[13][14]

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Principle: This assay detects DNA damage in individual eukaryotic cells.[12] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis.[12] Damaged DNA migrates further, creating a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.[12]

-

Immunotoxicity

Dermal exposure to Dimethyl Carbonate has been evaluated for its potential to cause immunotoxicity.

28-Day Dermal Immunotoxicity Study in Mice

-

Test Substance: Dimethyl Carbonate (DMC) in acetone (B3395972) vehicle.

-

Species and Strain: Female B6C3F1 mice.[1]

-

Exposure: Dermal application for 28 days.[1]

-

Parameters Evaluated: Body and organ weights, hematological parameters, immune cell phenotyping (B-cells, T-cells, and T-cell subsets), and the IgM antibody response to sheep red blood cells (SRBC).[12]

-

A significant decrease in thymus weight was observed at concentrations of 75% and greater.[12]

-

No effects on body weight or hematological parameters were identified.[12]

-

The IgM antibody response to SRBC was significantly reduced in the spleen.[12]

Conclusion

The early toxicological profile of Dimethyl Carbonate suggests a compound with low acute toxicity. Repeated inhalation exposure in rats indicated the liver as a potential target organ, though without causing severe adverse effects at the tested concentrations. Developmental toxicity studies in mice showed effects only at high concentrations. DMC was found to be non-mutagenic in early in vitro assays and was not a significant skin or eye irritant. Some evidence of immunomodulatory effects was noted in a dermal study in mice. It is important to note that many of these early studies highlighted a lack of data on long-term chronic exposure and carcinogenicity. This guide serves as a summary of the foundational knowledge, and further, more recent studies should be consulted for a complete and current toxicological profile.

References

- 1. Immunotoxicity and allergic potential induced by topical application of dimethyl carbonate (DMC) in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Draize test - Wikipedia [en.wikipedia.org]

- 4. criver.com [criver.com]

- 5. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 12. l929 mouse fibroblast: Topics by Science.gov [science.gov]

- 13. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. re-place.be [re-place.be]

Olfactory Receptor Targets of Dimethyl Carbate in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl carbate is a known insect repellent; however, a comprehensive review of the current scientific literature reveals a critical knowledge gap: the specific olfactory receptor targets of this compound in insects have not yet been identified. While the repellent effects of this compound are documented through behavioral studies, its precise molecular mechanism of action at the receptor level remains unelucidated. This technical guide provides an in-depth overview of the insect olfactory system, the methodologies employed to identify repellent targets, and a summary of the current understanding of this compound's efficacy. By contextualizing the unknown, this document serves as a foundational resource for researchers aiming to investigate the molecular interactions of this compound and to discover novel insect repellents.

Introduction to Insect Olfaction and Repellency

Insects rely on their sophisticated olfactory system to navigate their environment, locate food sources, find mates, and avoid dangers. This system is primarily mediated by several families of chemosensory receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs), which are expressed in olfactory sensory neurons (OSNs) typically housed in sensilla on the antennae and maxillary palps.

Insect repellents disrupt this finely tuned system. The mechanisms of repellency are varied and can include:

-

Activation of specific ORs that elicit an aversive behavioral response.

-

Inhibition of ORs that detect host attractants, effectively rendering the insect "blind" to the host.

-

"Scrambling" of the olfactory signal by interacting with multiple receptors, leading to a confusing and non-actionable signal for the insect.

-

Activation of gustatory receptors upon contact, leading to an aversive taste.

A prominent example is N,N-diethyl-m-toluamide (DEET), the most widely used insect repellent. Research has shown that DEET can act through multiple modes, including activating specific gustatory receptors to create an unpleasant taste and interacting with the conserved olfactory co-receptor, Orco, to modulate the insect's sense of smell.[1]

Dimethyl Carbamate: Efficacy and Unknown Molecular Targets

This compound has been used as an active ingredient in insect repellent formulations. Its efficacy has been demonstrated in various behavioral assays, though often in mixtures with other repellents.

Data Presentation: Repellent Efficacy of this compound

Quantitative data on the specific interaction of this compound with insect olfactory receptors is not available in the published literature. However, behavioral studies provide data on its repellent efficacy. The table below summarizes findings from comparative studies.

| Repellent Formulation | Insect Species | Assay Type | Efficacy Metric (e.g., Protection Time, % Repellency) | Reference |

| Mixture of Dimethyl phthalate (B1215562), Rutgers 612, and this compound | Multiple mosquito species | Not specified in abstract | Mentioned as a historically used mixture | [2] |

| Dimethyl phthalate (related compound) | Aedes aegypti, Musca domestica, Periplaneta americana | Impregnated netting/filter paper | Maximum protection against mosquitoes among tested chemicals | [3] |

It is important to note that these studies do not elucidate the molecular targets but rather the overall behavioral outcome of repellency.

Experimental Protocols for Identifying Olfactory Receptor Targets

To determine the olfactory receptor targets of this compound, a series of established experimental protocols would need to be implemented. These methodologies are designed to express insect olfactory receptors in a heterologous system and then measure their response to specific compounds.

Heterologous Expression of Insect Olfactory Receptors

This is the foundational step for in vitro analysis of receptor function.

-

Objective: To express a specific insect olfactory receptor (an OR, IR, or GR) in a cell system that does not natively express interfering receptors.

-

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from insect antennae or other tissues rich in olfactory neurons. Reverse transcription is then used to synthesize complementary DNA (cDNA).

-

Gene Cloning: The gene encoding the specific olfactory receptor of interest is amplified from the cDNA library using polymerase chain reaction (PCR) with specific primers.

-

Vector Ligation: The amplified receptor gene is cloned into an expression vector suitable for the chosen heterologous system (e.g., pSP64T for Xenopus oocytes, or a UAS vector for Drosophila expression).

-

Transformation and Plasmid Purification: The vector is introduced into competent bacteria (e.g., E. coli) for amplification, followed by plasmid purification.

-

In Vitro Transcription (for oocyte expression): The purified plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.

-

Microinjection or Transfection: The cRNA is microinjected into Xenopus laevis oocytes, or the plasmid is transfected into a suitable cell line (e.g., HEK293 cells). For the Drosophila "empty neuron" system, the UAS-OR construct is injected into fly embryos to create transgenic lines.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology with Xenopus Oocytes

TEVC is a powerful technique to measure the ion flow through the receptor channel upon activation.

-

Objective: To measure the electrical currents generated by the activation of heterologously expressed olfactory receptors in response to this compound.

-

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular membrane.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific OR and its co-receptor, Orco.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

-

Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Solutions containing this compound at various concentrations are perfused over the oocyte.

-

Inward currents generated by the activation of the receptor are recorded.

-

-

Data Analysis: The magnitude of the current response is plotted against the concentration of this compound to generate a dose-response curve, from which parameters like the half-maximal effective concentration (EC₅₀) can be calculated.

-

Single Sensillum Recording (SSR)

SSR is an in vivo technique that measures the activity of olfactory sensory neurons within their native environment.

-

Objective: To measure the firing rate of action potentials from individual olfactory sensory neurons in response to airborne this compound.

-

Methodology:

-

Insect Preparation: An insect is immobilized in a pipette tip or on a slide with wax, with its antenna exposed and stabilized.

-

Electrode Placement: A reference electrode (typically a sharpened tungsten wire) is inserted into a non-olfactory part of the insect, such as the eye. A recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a single olfactory sensillum on the antenna using a micromanipulator.

-

Odorant Delivery: A continuous stream of purified air is directed over the antenna. Puffs of air containing known concentrations of this compound are injected into this airstream.

-

Recording: The electrical activity (action potentials or "spikes") of the neuron(s) within the sensillum is amplified and recorded.

-

Data Analysis: The number of spikes in a defined period before and after the stimulus is counted. A significant increase or decrease in the spike frequency indicates a response to this compound.

-

Signaling Pathways and Visualizations

The activation of an insect olfactory receptor initiates a signal transduction cascade that ultimately leads to a behavioral response.

Generalized Insect Olfactory Signaling Pathway

The binding of an odorant to an OR complex (composed of a specific OR and the co-receptor Orco) leads to the opening of a non-specific cation channel, causing depolarization of the olfactory sensory neuron. This depolarization triggers a cascade of action potentials that travel down the axon to the antennal lobe of the insect brain.

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Target Identification

The process of identifying the olfactory receptor targets for a compound like this compound involves a systematic screening approach.

Caption: Experimental workflow for olfactory receptor target identification.

Future Directions and Conclusion

The absence of identified olfactory receptor targets for this compound presents a clear opportunity for future research. A systematic investigation employing the protocols outlined in this guide would be a significant contribution to the field of chemical ecology and insect repellent development. Key research questions to be addressed include:

-

Does this compound activate a specific subset of olfactory receptors that mediate aversion?

-

Does it inhibit the function of receptors tuned to host attractants?

-

Does it act on the conserved co-receptor Orco, similarly to some modes of action of other repellents?

-

Does it primarily act on gustatory receptors upon contact?

References

A Preliminary Investigation into the Metabolites of Dimethyl Carbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the predicted metabolic pathways of Dimethyl carbate based on available scientific literature for structurally similar compounds. To date, there is a notable absence of published studies providing specific quantitative data on the metabolites of this compound. Therefore, this document serves as a foundational guide for initiating research in this area.

Introduction

This compound, chemically known as dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a compound with a distinct bicyclic structure containing two methyl ester functional groups. An initial critical clarification is the distinction from "dimethyl carbonate," an industrial solvent with a different chemical structure and metabolic profile. The common name "this compound" is a misnomer, as the molecule is a dicarboxylate ester, not a carbamate. Understanding the metabolic fate of this compound is crucial for assessing its pharmacokinetic profile, potential toxicity, and biological activity. This guide outlines the probable metabolic pathways and provides generalized experimental protocols for their investigation.

Predicted Metabolic Pathways

Based on the metabolism of similar diester compounds and molecules with bicyclic scaffolds, two primary metabolic pathways are proposed for this compound:

-

Phase I Metabolism: Hydrolysis. The most probable initial metabolic transformation is the hydrolysis of the methyl ester groups, catalyzed by esterase enzymes prevalent in the liver and plasma. This is expected to be a stepwise process.

-

Phase I Metabolism: Oxidation. The bicycloheptene ring structure may be susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a major family of metabolic enzymes in the liver.

The hydrolysis of the two methyl ester groups is anticipated to occur sequentially, yielding a mono-ester intermediate and a final dicarboxylic acid product. These metabolites are more polar than the parent compound, facilitating their excretion.

The unsaturated carbon-carbon double bond within the bicycloheptene ring is a potential site for oxidation by CYP450 enzymes. This could lead to the formation of an epoxide, which can then be further metabolized.

Quantitative Data on Metabolites

A comprehensive search of the scientific literature did not yield any published quantitative data regarding the metabolites of this compound. Therefore, tables summarizing metabolite concentrations in vivo or in vitro cannot be provided at this time. The experimental protocols outlined below are intended to provide a framework for generating such data.

Experimental Protocols

The following are detailed, albeit generalized, experimental protocols for the preliminary investigation of this compound metabolites.

This experiment aims to confirm the susceptibility of this compound to esterase-mediated hydrolysis and to identify the resulting metabolites.

Materials:

-

This compound

-

Pig Liver Esterase (PLE) preparation (commercially available)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Organic solvent (e.g., acetonitrile (B52724) or methanol) for dissolving this compound and quenching the reaction

-

LC-MS/MS system

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of organic solvent.

-

Reaction Setup: In a temperature-controlled vessel (e.g., a water bath at 37°C), add the phosphate buffer.

-

Enzyme Addition: Add the PLE preparation to the buffer and allow it to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding a small aliquot of the this compound stock solution to the enzyme-buffer mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid denaturing the enzyme.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a sufficient volume of cold organic solvent (e.g., acetonitrile). This will precipitate the enzyme and stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a suitable LC-MS/MS method to identify and quantify the parent compound (this compound) and its potential hydrolyzed metabolites (mono-methyl ester and dicarboxylic acid).

This protocol is designed to investigate the potential for CYP450-mediated oxidative metabolism of this compound.

Materials:

-

This compound

-

Liver microsomes (from human or relevant animal species)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Organic solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing the phosphate buffer and liver microsomes.

-

Substrate Addition: Add this compound from a stock solution to the incubation mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to partition into the microsomal membranes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation should be run in parallel without the NADPH regenerating system to assess for non-CYP450 mediated metabolism.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Terminate the reaction by adding a cold organic solvent.

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of potential oxidative metabolites.

Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and selective quantification of small molecules like this compound and its metabolites in biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

General Chromatographic Conditions (to be optimized):

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: Dependent on the column dimensions.

-

Column Temperature: Typically maintained between 30-40°C.

General Mass Spectrometry Conditions (to be optimized):

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.

-

Scan Type: For quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. For metabolite identification, full scan and product ion scan modes are used on a high-resolution instrument.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and its hypothesized metabolites by infusing pure standards, if available.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for a preliminary investigation into the metabolism of this compound.

Conclusion

The metabolic fate of this compound remains an uninvestigated area. Based on its chemical structure, the primary metabolic pathways are likely to be ester hydrolysis and potentially oxidation of the bicyclic ring. The experimental protocols and workflow provided in this guide offer a comprehensive starting point for researchers to elucidate the biotransformation of this compound. The generation of quantitative data from such studies will be essential for a thorough understanding of the pharmacokinetics and safety profile of this compound.

An In-Depth Technical Guide to the Basic Chemical Properties of Dimethyl Carbate and Dimethyl Carbonate

Introduction: The term "Dimethyl carbate" can be ambiguous and is often confused with "Dimethyl carbonate." This guide provides a detailed overview of the fundamental chemical properties of both compounds to address this potential confusion and serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound

This compound is primarily known for its use as an insect repellent.[1][2][3][4][5] Its chemical properties are distinct from those of Dimethyl carbonate.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Quantitative Data for this compound

| Property | Value | Source |

| IUPAC Name | Dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | [1] |

| Other Names | Dimethyl cis-5-norbornene-2,3-dicarboxylate; Dimalone | [1][6] |

| CAS Number | 39589-98-5 | [1][6] |

| Chemical Formula | C11H14O4 | [1][6] |

| Molar Mass | 210.229 g·mol−1 | [1] |

| Appearance | Crystals (when very pure), typically a viscous, syrupy liquid | [6] |

| Melting Point | 38 °C (100 °F; 311 K) (when very pure) | [1][6] |

| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg; 115 °C at 1.5 mmHg | [6] |

| Density | 1.164 g/cm³ (at 21°C); 1.4852 g/cm³ | [1][6] |

| Solubility in Water | Practically insoluble | [6] |

| Solubility in Organic Solvents | Soluble in usual organic solvents | [6] |

| Solubility in Oils | ~6% in kerosene (B1165875) and mineral oils | [6] |

| Refractive Index (nD20) | 1.4852 | [6] |

Experimental Protocols

Synthesis of this compound:

The primary method for synthesizing this compound is through a Diels-Alder reaction.[1][3][4] This involves the reaction of dimethyl maleate (B1232345) and cyclopentadiene (B3395910).[1] A general procedure based on literature descriptions would involve:

-

Reactant Preparation: Cyclopentadiene is typically freshly prepared by the thermal cracking of dicyclopentadiene. Dimethyl maleate is commercially available.

-

Diels-Alder Condensation: Cyclopentadiene and dimethyl maleate are reacted together. This [4+2] cycloaddition reaction forms the bicyclo[2.2.1]hept-5-ene ring system. The reaction is often carried out in a suitable solvent and may be catalyzed, for instance by aluminum chloride, to enhance adherence to the endo rule.

-

Esterification (if starting from anhydride): An alternative route involves the Diels-Alder condensation of cyclopentadiene and maleic anhydride (B1165640), followed by esterification of the resulting anhydride to yield this compound.[6]

-

Purification: The crude product is then purified, typically by distillation under reduced pressure, to obtain the final product.

Caption: Experimental workflow for the synthesis of this compound.

Toxicology Studies:

Toxicological data, such as LD50 values, have been determined through studies on mice and rats.[6] These experiments typically involve:

-

Animal Models: Selecting appropriate animal models (e.g., mice, rats).

-

Dose Administration: Administering varying doses of this compound through different routes (e.g., oral, dermal).[6]

-

Observation: Monitoring the animals for signs of toxicity and mortality over a specified period.

-

LD50 Calculation: Statistical analysis of the data to determine the lethal dose for 50% of the test population (LD50).

Part 2: Dimethyl Carbonate

Dimethyl carbonate (DMC) is a versatile chemical compound with applications as a solvent and a reagent in organic synthesis.[7][8] It is considered a "green" solvent due to its low toxicity and biodegradability.[9]

Chemical Structure of Dimethyl Carbonate

Caption: Chemical structure of Dimethyl carbonate.

Quantitative Data for Dimethyl Carbonate

| Property | Value | Source |

| IUPAC Name | Dimethyl carbonate | [10] |

| Other Names | Carbonic acid, dimethyl ester; Methyl carbonate | [10][11] |

| CAS Number | 616-38-6 | [11] |

| Chemical Formula | C3H6O3 / H3COCOOCH3 | [11] |

| Molar Mass | 90.078 g·mol−1 | [12] |

| Appearance | Colorless liquid | [10][12] |

| Odor | Pleasant, ester-like or alcohol-like | [10][12] |

| Melting Point | 2 to 4 °C (36 to 39 °F; 275 to 277 K) | [12] |

| Boiling Point | 90 °C (194 °F; 363 K) | [11][12] |

| Density | 1.069-1.073 g/mL | [12] |

| Solubility in Water | 13.9 g/100 mL | [12] |

| Vapor Pressure | 7.4 kPa at 25°C | [11] |

| Flash Point | 17 °C (63 °F; 290 K) | [12] |

| Auto-ignition Temperature | 458 °C | [11] |

| Explosive Limits | 4.2-12.9 vol% in air | [11] |

| Viscosity | 0.664 mPa·s | [13] |

Experimental Protocols

Determination of Purity (Gas Chromatography):

The purity of Dimethyl carbonate is typically determined by gas chromatography (GC).[9][14] A general protocol would be:

-

Sample Preparation: A known amount of the Dimethyl carbonate sample is diluted in a suitable solvent if necessary.

-

GC System: A gas chromatograph equipped with an appropriate column (e.g., a polar capillary column) and a detector (e.g., a flame ionization detector - FID) is used.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they are carried through by an inert gas (e.g., helium or nitrogen).

-

Detection and Quantification: The detector measures the amount of each component as it elutes from the column. The purity is calculated by comparing the peak area of Dimethyl carbonate to the total area of all peaks.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | CAS 39589-98-5 | Sun-shinechem [sun-shinechem.com]

- 5. Insect repellent - Wikipedia [en.wikipedia.org]

- 6. This compound [drugfuture.com]

- 7. kowachemical.com [kowachemical.com]

- 8. dimethyl carbonate (CHEBI:36596) [ebi.ac.uk]

- 9. parchem.com [parchem.com]

- 10. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ICSC 1080 - DIMETHYL CARBONATE [inchem.org]

- 12. Dimethyl carbonate - Wikipedia [en.wikipedia.org]

- 13. Dimethyl Carbonate-[[Название компании]] [cnlxhg.com]

- 14. Dimethyl carbonate for synthesis 616-38-6 [sigmaaldrich.com]

An In-depth Technical Guide to Dimethyl Carbate (Dimalone) for Researchers, Scientists, and Drug Development Professionals

An introduction to the synthetic insect repellent Dimethyl carbate, also known by its alternative name Dimalone, this document provides a comprehensive overview of its chemical properties, synthesis, and historical use as an insect repellent. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.

Alternative Names and Chemical Identity

This compound is a synthetic compound primarily known for its application as an insect repellent. To facilitate comprehensive research, it is crucial to be aware of its various synonyms and chemical identifiers. The most common alternative name for this compound is Dimalone .

Chemically, it is identified as the dimethyl ester of cis-5-norbornene-2,3-dicarboxylic acid. Other synonyms include (endo,endo)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester, Compound 3916, Dimelone, NISY, NSC 196235, and NSC 46419. Its unique chemical structure is registered under the CAS Number 39589-98-5 .

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and formulation contexts.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | Liquid |

| Density | Approximately 1.21 g/cm³ |

| IUPAC Name | dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

| InChI Key | VGQLNJWOULYVFV-SPJNRGJMSA-N |

| SMILES | O=C(OC)[C@@H]1--INVALID-LINK--=O)[C@@H]2C=C[C@H]1C2 |

Synthesis of this compound

The primary method for synthesizing this compound is through a Diels-Alder reaction.[1] This well-established cycloaddition reaction involves the combination of dimethyl maleate (B1232345) (the dienophile) with cyclopentadiene (B3395910) (the diene).[1]

Experimental Protocol: Diels-Alder Synthesis of this compound

While specific industrial protocols are proprietary, a general laboratory procedure based on established Diels-Alder reaction principles is outlined below.

Materials:

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Dimethyl maleate

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Freshly crack dicyclopentadiene (B1670491) by heating to its boiling point (approx. 170 °C) and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold (in an ice bath) and used promptly as it readily dimerizes back to dicyclopentadiene at room temperature.

-

In a round-bottom flask under an inert atmosphere, dissolve dimethyl maleate in the chosen anhydrous solvent.

-

Slowly add the freshly cracked cyclopentadiene to the solution of dimethyl maleate while stirring. The reaction is typically exothermic, and the temperature should be controlled, if necessary, with an external cooling bath.

-

Allow the reaction to proceed at room temperature, or with gentle heating, for several hours until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Logical Workflow for this compound Synthesis

Historical Use and Efficacy as an Insect Repellent

This compound was a notable component in mid-20th century insect repellent formulations, particularly for military use. It was a key ingredient in the M-2020 formulation, which also contained dimethyl phthalate (B1215562) and ethyl hexanediol.[2][3][4][5] This formulation was developed to provide broad-spectrum protection against various biting arthropods.

Reports from that era indicate that the M-2020 formulation provided approximately two hours of protection against anopheline mosquitoes and around four hours of protection against ticks and chiggers.[2] It is important to note that this efficacy data pertains to the combined formulation, and specific quantitative data for this compound as a standalone repellent is not extensively detailed in the readily available literature.

Toxicological Profile

Detailed toxicological studies specifically for this compound (CAS 39589-98-5) are not widely published in recent literature. Historical data suggests it was considered safe for topical use in the concentrations employed in repellent formulations. However, for any new application or formulation, a thorough toxicological assessment according to current regulatory standards would be required.

Mechanism of Action and Signaling Pathways

The precise mechanism of action by which this compound exerts its repellent effect on insects is not well-documented in the scientific literature. It is hypothesized to function similarly to other volatile spatial repellents, which are thought to interact with the olfactory receptors of insects, disrupting their ability to locate a host. For norbornene derivatives, it is generally believed that their shape and volatility play a role in blocking the receptors that detect host cues like carbon dioxide and lactic acid. However, specific signaling pathways that may be modulated by this compound have not been elucidated. This represents a potential area for future research.

Hypothesized Mechanism of Action

Conclusion

This compound, or Dimalone, is a historically significant insect repellent with a well-defined chemical structure and a straightforward synthetic pathway via the Diels-Alder reaction. While its use has been largely superseded by newer compounds, its chemical backbone and historical efficacy data may still be of interest to researchers developing novel repellent technologies. Gaps in the current understanding of its specific mechanism of action and a lack of recent, comprehensive toxicological and efficacy data present opportunities for further scientific investigation. Professionals in drug development and related fields can leverage this foundational knowledge for comparative studies or as a starting point for the design of new active compounds.

References

Neurophysiological Effects of Dimethyl Carbate on Mosquitoes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract